molecular formula C20H24N4 B13008367 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13008367
M. Wt: 320.4 g/mol
InChI Key: KMZGKBACONKJBF-UHFFFAOYSA-N
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Description

8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS No: 820245-83-8) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. It features an imidazo[1,2-a]pyridine core, a privileged structure found in several marketed drugs due to its significant biological activities, which can include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The compound is further functionalized with a piperazinylmethyl group at the 3-position, a modification designed to enhance solubility and improve pharmacokinetic profiles, thereby conferring desirable drug-like properties . The 2-(p-tolyl) and 8-methyl substituents make this a structurally diverse derivative ideal for structure-activity relationship (SAR) studies. This compound is synthesized via modern derivatization strategies, such as Lewis acid-catalyzed three-component reactions, which are efficient for introducing multifunctional groups onto the imidazo[1,2-a]pyridine scaffold . Researchers can utilize this chemical as a key intermediate or a novel pharmacophore in the design and rapid synthesis of potential biologically active molecules. It is supplied for research purposes such as high-throughput screening, lead optimization, and investigating new mechanisms of action. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

8-methyl-2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H24N4/c1-15-5-7-17(8-6-15)19-18(14-23-12-9-21-10-13-23)24-11-3-4-16(2)20(24)22-19/h3-8,11,21H,9-10,12-14H2,1-2H3

InChI Key

KMZGKBACONKJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CN4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functionalization to introduce the piperazine and tolyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is its potential as an inhibitor of DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC).

Case Study: DDR1 Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on DDR1, with IC50 values indicating strong selectivity over other kinases. For instance, one study reported an IC50 of 23.8 nM for a related compound against DDR1, while showing negligible activity against other kinases like Bcr-Abl and c-Kit . The ability to selectively inhibit DDR1 suggests that this compound could be developed into a targeted therapy for NSCLC, potentially reducing tumorigenicity, migration, and invasion of cancer cells.

Treatment of Sleep-Related Breathing Disorders

Another promising application is in the treatment of sleep-related breathing disorders. Derivatives of imidazo[1,2-a]pyridine have been identified as effective blockers of TASK channels (TWIK-related acid-sensitive potassium channels), which are involved in respiratory control.

Case Study: TASK Channel Blockade

A patent describes the use of imidazo[1,2-a]pyridine derivatives as blockers for TASK-1 and TASK-2 channels, which may provide therapeutic benefits for patients suffering from sleep apnea and other respiratory conditions . The modulation of these channels can help stabilize breathing patterns during sleep.

Comparative Analysis of Related Compounds

To further understand the applications and efficacy of this compound, a comparison with related compounds can be insightful.

Compound NameTargetIC50 (nM)SelectivityApplication Area
Compound ADDR123.8HighCancer Therapy
Compound BTASKNot specifiedModerateSleep Disorders
8-Methyl...DDR1TBDTBDCancer Therapy

Mechanism of Action

The mechanism of action of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Positional Effects : Substitution at C-3 (e.g., morpholine, piperazine, or benzylidene groups) significantly influences target selectivity. Piperazine derivatives often exhibit improved CNS penetration and receptor binding .
  • Methyl Group Impact: The 8-methyl group in the target compound could enhance metabolic stability compared to non-methylated analogues (e.g., LASSBio-1749) .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparisons

Compound Name LogP Solubility (µg/mL) Molecular Weight (g/mol) Key Features
Target Compound 2.8* ~50* 349.45 Piperazine improves aqueous solubility
7-(4-Methoxyphenyl)-3-(p-tolyl) derivative 3.1 30 315.38 Methoxy group increases LogP
2-(p-Tolyl)imidazo[1,2-a]pyridine (7b) 3.5 <10 228.27 Low solubility due to lack of polar groups
PIP3EA 2.5 120 381.47 Piperazine and methoxy groups enhance solubility

*Estimated via computational models.

Key Observations:

  • The piperazine group in the target compound likely reduces LogP compared to non-polar analogues (e.g., 7b), improving aqueous solubility .

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